molecular formula C13H18O5 B098406 ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate CAS No. 19261-07-5

ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate

Cat. No.: B098406
CAS No.: 19261-07-5
M. Wt: 254.28 g/mol
InChI Key: CEGUQTIIEIAHPH-UHFFFAOYSA-N
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Description

ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C13H18O5. It is a derivative of lactic acid, where the hydrogen atom of the hydroxyl group is replaced by a 3,4-dimethoxyphenyl group, and the carboxyl group is esterified with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 2-(3,4-Dimethoxyphenyl)lactic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

2-(3,4-Dimethoxyphenyl)lactic acid+EthanolH2SO42-(3,4-Dimethoxyphenyl)lactic acid ethyl ester+Water\text{2-(3,4-Dimethoxyphenyl)lactic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2-(3,4-Dimethoxyphenyl)lactic acid+EthanolH2​SO4​​2-(3,4-Dimethoxyphenyl)lactic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Scientific Research Applications

ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2-(3,4-Dimethoxyphenyl)lactic acid, which can then interact with enzymes and receptors in biological systems. The methoxy groups on the phenyl ring may also contribute to its biological activity by affecting its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with similar structural features but different functional groups.

    2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester: Another ester derivative with a similar phenyl ring substitution pattern.

    Benzeneacetic acid, 3,4-dimethoxy-, methyl ester: A structurally related compound with a different ester group .

Uniqueness

ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate is unique due to its combination of a lactic acid backbone with a 3,4-dimethoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

Ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenolic structure with two methoxy groups on the aromatic ring. This configuration is significant as the methoxy groups may enhance the compound's binding affinity to various biological targets, thus influencing its activity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The ester group can undergo hydrolysis, releasing 2-(3,4-dimethoxyphenyl)lactic acid, which can then engage with enzymes and receptors within biological pathways. The presence of methoxy groups may also modulate these interactions by affecting the compound's solubility and permeability.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties . Studies show that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial in preventing cellular damage related to various diseases, including cancer and cardiovascular disorders .

Anti-inflammatory Effects

Recent research highlights the anti-inflammatory effects of this compound. It has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, with IC50 values indicating strong efficacy compared to established anti-inflammatory agents like quercetin . This suggests that the compound could be a promising candidate for therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple bacterial strains
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits NO production; IC50 values indicate potency

Case Study: Anti-inflammatory Mechanism

A study investigated the effects of this compound on LPS-induced inflammation in RAW 264.7 cells. The results indicated that treatment with the compound significantly reduced iNOS mRNA expression levels and NO production in a concentration-dependent manner without causing cytotoxicity (cell viability >95%) at effective doses . This highlights its potential as a safe anti-inflammatory agent.

Properties

IUPAC Name

ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-5-18-12(14)13(2,15)9-6-7-10(16-3)11(8-9)17-4/h6-8,15H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGUQTIIEIAHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=CC(=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276864, DTXSID30940925
Record name 2-(3,4-Dimethoxyphenyl)lactic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19261-07-5, 22076-46-6
Record name Ethyl α-hydroxy-3,4-dimethoxy-α-methylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19261-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactic acid, 2-(3,4-dimethoxyphenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019261075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethoxyphenyl)lactic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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